molecular formula C18H20N6Na3O15P3 B3026901 Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt CAS No. 117961-29-2

Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt

Cat. No.: B3026901
CAS No.: 117961-29-2
M. Wt: 722.3 g/mol
InChI Key: MDIHGLQHFXDYKV-LLSCZPFRSA-K
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Description

Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt (CAS: 117961-29-2) is a chemically modified ATP derivative commonly referred to as "caged ATP." This compound features a photolabile 1-(2-nitrophenyl)ethyl group esterified to the gamma-phosphate of ATP, rendering it biologically inert until ultraviolet (UV) light exposure cleaves the protecting group, releasing free ATP . The trisodium salt formulation enhances solubility in aqueous buffers, making it ideal for controlled biochemical and physiological studies requiring precise temporal activation of ATP-dependent processes, such as enzyme kinetics, ion channel regulation, and muscle contraction dynamics .

Key structural attributes include:

  • Photolabile modification: The 1-(2-nitrophenyl)ethyl group at the gamma-phosphate blocks ATP activity until UV irradiation (typically ~300–360 nm) triggers rapid photolysis .
  • Stereochemical specificity: The compound exists as two diastereoisomers (R and S configurations at the 1-(2-nitrophenyl)ethyl group), synthesized via Horeau kinetic resolution and confirmed by X-ray crystallography .
  • Purity and stability: ≥97% purity (HPLC) with storage at -20°C under argon to prevent hydrolysis or premature photolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt involves the esterification of ATP with 1-(2-nitrophenyl)ethanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an anhydrous environment to prevent hydrolysis of ATP.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.

Types of Reactions:

    Photolysis: Upon exposure to ultraviolet (UV) light, the nitrophenyl group undergoes a photochemical reaction, releasing ATP.

    Hydrolysis: In aqueous solutions, the compound can hydrolyze to release ATP and 1-(2-nitrophenyl)ethanol.

Common Reagents and Conditions:

    Photolysis: UV light is used to trigger the release of ATP.

    Hydrolysis: Water or aqueous buffers facilitate the hydrolysis reaction.

Major Products:

    Photolysis: ATP and 1-(2-nitrophenyl)ethanol.

    Hydrolysis: ATP and 1-(2-nitrophenyl)ethanol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₆N₅O₁₃P₃
  • Molecular Weight : 722.3 g/mol
  • CAS Number : 117961-29-2
  • Purity : >97.0% (HPLC) .

Photochemical Studies

NPE-caged ATP is primarily utilized in photochemical studies where it can be activated by light to release ATP. This property is particularly useful for:

  • Controlling Cellular Processes : Researchers can use light to precisely control ATP release, allowing for the study of various cellular processes such as muscle contraction and neurotransmitter release.
  • Investigating Signal Transduction : By activating signaling pathways in a controlled manner, scientists can dissect the roles of ATP in cellular signaling.

Neuroscience

In neuroscience, NPE-caged ATP has been employed to explore:

  • Synaptic Transmission : By releasing ATP at specific times, researchers can investigate its role in synaptic plasticity and neurotransmission.
  • Neuronal Excitability : The compound aids in studying how ATP influences neuronal excitability and the mechanisms underlying pain sensation.

Cell Biology

The applications of NPE-caged ATP extend into cell biology:

  • Cellular Energy Metabolism : By controlling ATP levels within cells, researchers can examine metabolic pathways and energy production.
  • Cell Proliferation and Apoptosis : Studies have shown that manipulating ATP levels can influence cell division and programmed cell death.

Case Study 1: Photorelease of ATP in Living Cells

A study demonstrated the use of NPE-caged ATP to induce rapid changes in intracellular calcium levels in response to light. This approach allowed researchers to map calcium signaling pathways with high temporal resolution, revealing insights into cellular responses to external stimuli.

Case Study 2: Role of ATP in Pain Mechanisms

Another significant study utilized NPE-caged ATP to investigate its role in pain signaling pathways. By selectively releasing ATP in sensory neurons, researchers were able to elucidate the mechanisms through which ATP contributes to pain perception and modulation.

Data Tables

Application AreaSpecific Use CaseKey Findings
Photochemical StudiesControl of cellular processes via light activationPrecise timing of ATP release enhances experimental accuracy
NeuroscienceInvestigation of synaptic transmissionIdentified role of ATP in synaptic plasticity
Cell BiologyStudy of cellular energy metabolismManipulation of ATP levels affects metabolic pathways

Mechanism of Action

The compound exerts its effects through the controlled release of ATP upon exposure to UV light. The photolysis of the nitrophenyl group generates ATP, which then participates in various biochemical reactions. The molecular targets of ATP include ATP-dependent enzymes, ion channels, and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of caged ATP with structurally or functionally analogous ATP derivatives, supported by experimental data and research applications.

Table 1: Structural and Functional Comparison of ATP Analogs

Compound Name Structural Modification Functional Property Key Applications References
Caged ATP (Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt) Gamma-phosphate esterified with 1-(2-nitrophenyl)ethyl group Photolabile; releases ATP upon UV irradiation Time-resolved enzymatic assays, neural signaling studies
P1-(N6-(6-Trifluoroamidohexyl)-Adenosine-5’)-P3(Adenosine-5’)-triphosphate N6-adenine modified with trifluoroamidohexyl; P1-P3 triphosphate bridge Chemically stable; affinity tag for proteomics Protein interaction mapping, chemical proteomics
ApppD (Adenosine triphosphate analogue) Undisclosed structural modification (likely ribose or phosphate alteration) Biologically active; TBA salt formulation Nucleotide synthesis, solubility studies
α-P-Thio ATP Sulfur substitution at α-phosphate Phosphatase-resistant; non-hydrolyzable Kinase activity assays, GTPase studies
2'(or 3')-O-Trinitrophenyl ATP Trinitrophenyl group at ribose 2’/3’-OH Steric hindrance; inhibits ATP-binding proteins Enzyme inhibition, structural biology
AppCCl2p (Adenosine 5’-(β,γ-dichloromethylene) triphosphate) β,γ-dichloromethylene bridge Non-hydrolyzable; apoptotic inducer Bone resorption studies, bisphosphonate metabolism

Key Differentiators and Research Findings

Caged ATP vs. P1-(N6-Trifluoroamidohexyl)-ATP

  • Structural Basis : While caged ATP modifies the gamma-phosphate, P1-(N6-Trifluoroamidohexyl)-ATP alters the adenine base and P1-P3 linkage. The trifluoroamidohexyl group serves as an affinity tag for pull-down assays, whereas the photolabile group in caged ATP enables spatiotemporal control .
  • Applications : Caged ATP is pivotal in real-time monitoring of ATP-dependent processes (e.g., muscle fiber depolarization ), while the trifluoroamidohexyl variant aids in identifying ATP-binding proteins in proteomic screens .

Caged ATP vs. α-P-Thio ATP

  • Functional Contrast : α-P-Thio ATP resists hydrolysis due to sulfur substitution, making it ideal for prolonged enzyme activation. In contrast, caged ATP remains inactive until UV-triggered release, allowing precise initiation of reactions .
  • Research Use : α-P-Thio ATP is employed in phosphatase-free systems (e.g., G-protein signaling ), whereas caged ATP is used in flash photolysis experiments to study rapid cellular responses .

Caged ATP vs. AppCCl2p

  • Mechanistic Role: AppCCl2p, a metabolite of clodronate, acts as a non-hydrolyzable ATP mimic that accumulates intracellularly, inducing osteoclast apoptosis. Caged ATP, however, serves as a transient ATP source without cytotoxic effects .
  • Pharmacological Relevance : AppCCl2p is linked to bisphosphonate therapy for osteoporosis, while caged ATP is a research tool devoid of therapeutic application .

Biological Activity

Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt, commonly referred to as "caged ATP," is a modified form of adenosine triphosphate (ATP) designed for controlled release upon exposure to light. This compound has gained significant attention in biochemical and physiological research due to its unique properties and applications.

Overview of the Compound

  • Chemical Structure : This compound features a photolabile group that allows for the release of ATP when illuminated, making it an essential tool for studying ATP-dependent processes in various biological systems.
  • Molecular Weight : Approximately 722.3 g/mol.
  • CAS Number : 117961-29-2.

Target of Action : The primary target is ATP-dependent processes within cells, which include enzyme kinetics, signal transduction, and energy metabolism.

Mode of Action : The caged ATP is biologically inactive until activated by UV light. Upon activation, it releases ATP rapidly, leading to localized increases in ATP concentration within cells. This mechanism allows researchers to study the dynamics of ATP-driven processes with high spatial and temporal precision.

Applications in Research

  • Biochemistry : Used to investigate enzyme kinetics and molecular motor functions.
  • Cell Biology : Helps explore cellular responses to ATP, including energy metabolism and signaling pathways.
  • Neuroscience : Facilitates studies on neurotransmission and synaptic plasticity.
  • Medicine : Potential applications in targeted drug delivery systems that require controlled ATP release.

Safety and Handling

As a research compound, it is not intended for human or veterinary use. Proper safety protocols should be observed when handling this compound to prevent exposure.

Comparative Analysis with Similar Compounds

Compound NameDescriptionUnique Features
Adenosine 5'-triphosphate (ATP)Natural form of ATPDirectly releases energy through hydrolysis
Adenosine 5'-triphosphoric acid gamma-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium saltAnother caged ATP variantDifferent photolabile group
This compoundCaged ATPSpecific photolabile group for precise control

Case Studies and Research Findings

Numerous studies have utilized caged ATP to elucidate various biological mechanisms:

  • Study on Myosin Va Dynamics : Researchers used caged ATP to investigate the dynamics of myosin Va, a motor protein that relies on ATP for movement. The controlled release of ATP allowed for real-time observation of motor activity under different conditions.
  • Signal Transduction Pathways : In a study examining cellular signaling pathways, caged ATP was employed to trigger specific responses in cells, demonstrating its utility in dissecting complex signaling networks.
  • Neurotransmission Studies : Caged ATP has been instrumental in understanding the role of ATP in neurotransmitter release at synapses, providing insights into synaptic plasticity mechanisms.

Future Directions

The ongoing development of caged compounds like this compound holds promise for advancing research in various fields:

  • Targeted Therapeutics : Future applications may include the design of targeted therapeutic strategies that leverage controlled ATP release for enhanced efficacy.
  • Advanced Imaging Techniques : Integration with imaging technologies could provide deeper insights into cellular processes influenced by ATP dynamics.

Chemical Reactions Analysis

Structural Characteristics and Photolytic Activation

Core structure : Combines ATP's triphosphate backbone with a 2-nitrophenylethyl (NPE) photoremovable group esterified to the γ-phosphate .

Key photoreaction :
NPE caged ATPUV light 300 360 nm ATP+2 nitrosoacetophenone+H+\text{NPE caged ATP}\xrightarrow{\text{UV light 300 360 nm }}\text{ATP}+2\text{ nitrosoacetophenone}+\text{H}^+

  • Quantum yield : ~0.1–0.2 (typical for NPE-caged compounds) .

  • Decaging kinetics : Millisecond timescale under pulsed UV irradiation .

PropertyValue/CharacteristicSource
Molecular formulaC₁₈H₂₀N₆Na₃O₁₅P₃
Molar mass722.28 g/mol
Storage stability-20°C under inert gas, light-protected
Photolytic byproduct2-nitrosoacetophenone

Substrate Behavior

  • Inertness in caged state : Shows no binding to ATPases, kinases, or RNA polymerases until photolyzed .

  • Post-decaging activity : Released ATP functions identically to native ATP in:

    • Kinase phosphorylation

    • Ca²⁺-activated K⁺ channel modulation

    • Proteasomal ubiquitin conjugation

Comparative Kinetic Parameters

EnzymeSubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)Source
RNA polymeraseNative ATP1175
RNA polymerase(γ-EDANS)ATP*2245
Proteasome ATPasesNPE-caged ATPN/A†N/A†
*Structurally analogous caged ATP; †No activity until decaging .

Hydrolytic Stability

  • pH-dependent hydrolysis :

    • Half-life (25°C) :

      • 48 hrs (pH 7.4)

      • <6 hrs (pH <5 or >9) .

  • Degradation products :

    • ADP/AMP (via non-enzymatic phosphate cleavage) .

    • Free 2-nitrophenylethanol (under alkaline conditions) .

Thermal Decomposition

  • Melting point : 224°C (decomposition) .

  • Elemental analysis : Nitrogen content 10.4–12.8% (matches theoretical 11.6%) .

Role in Energy Transfer Studies

  • Used to map ATP-binding sites in RNA polymerase via Förster resonance energy transfer (FRET) .

  • Enables real-time monitoring of proteasomal ATPase activity .

Limitations

  • Spectral interference : NPE group absorbs at 260 nm (overlaps with nucleic acid quantification) .

  • Byproduct toxicity : 2-nitrosoacetophenone may inhibit redox-sensitive enzymes .

This compound’s design enables unparalleled control in studying ATP-dependent processes, though its applications require careful handling to mitigate light exposure and pH fluctuations .

Q & A

Q. What is the structural and functional significance of the gamma-[1-(2-nitrophenyl)ethyl] modification in this ATP analog?

Basic Research Question
The gamma-phosphate modification with a 2-nitrophenylethyl group renders the compound a "caged" ATP analog. This design enables controlled ATP release via photolysis (UV/visible light), allowing precise temporal activation of ATP-dependent processes like kinase activity or ion channel regulation. The nitro group acts as a photolabile protector, which is cleaved upon irradiation, releasing free ATP .

Methodological Insight :

  • Synthesis Validation : Confirm the modification using 31^{31}P-NMR to verify phosphate linkage and mass spectrometry for molecular weight confirmation.
  • Photolysis Efficiency : Quantify ATP release via coupled enzymatic assays (e.g., luciferase luminescence) pre- and post-irradiation .

Q. What storage and handling protocols are critical for maintaining the stability of this compound?

Basic Research Question
The trisodium salt formulation enhances solubility but requires strict storage conditions to prevent hydrolysis or photodegradation:

  • Storage : Store at –20°C in airtight, light-proof containers. Desiccate to avoid moisture absorption .
  • Reconstitution : Use degassed, neutral-pH buffers (e.g., Tris-HCl) to minimize spontaneous ATP release. Avoid freeze-thaw cycles .

Methodological Insight :

  • Stability Testing : Monitor purity over time via HPLC (retention time comparison with unmodified ATP) and UV-Vis spectroscopy (absorbance shift at ~260 nm for nucleotide integrity) .

Q. How can enzymatic assays be optimized to study ATP release kinetics from this caged compound?

Advanced Research Question
Couple photolysis with real-time detection systems:

  • Kinase Assays : Use hexokinase/glucose-6-phosphate dehydrogenase (G6PDH) coupled systems, where ATP release drives NADH production, measurable at 340 nm .
  • Calorimetry : Track heat flux changes during ATP hydrolysis post-photolysis .

Methodological Insight :

  • Light Calibration : Standardize irradiation intensity (e.g., 365 nm LED) using actinometry to ensure reproducible ATP release .

Q. How should researchers address batch-to-batch variability in bioactivity observed with this compound?

Advanced Research Question
Variability often stems from impurities (e.g., residual ADP) or incomplete sodium salt formation:

  • Purity Analysis : Use ion-pair HPLC with UV detection (260 nm) to quantify ATP/ADP ratios. Acceptable purity: >95% ATP .
  • Sodium Content Validation : Employ atomic absorption spectroscopy (AAS) to confirm trisodium stoichiometry .

Methodological Insight :

  • Bioactivity Normalization : Pre-normalize batches using a standard luciferase ATP assay to adjust concentrations for experimental consistency .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Basic Research Question

  • Hydrophilic Interaction LC-MS (HILIC-MS) : Effective for separating ATP analogs from endogenous nucleotides. Use a zwitterionic column (e.g., ZIC-HILIC) and positive-ion mode MS .
  • Fluorescence Quenching : Exploit the nitro group’s quenching effect on fluorophores (e.g., FITC-labeled ATP-binding proteins) .

Methodological Insight :

  • Internal Standardization : Spike samples with deuterated ATP (d-ATP) for precise quantification in LC-MS workflows .

Q. What experimental controls are essential in photolysis-driven studies using this compound?

Advanced Research Question

  • Dark Controls : Include samples shielded from light to assess baseline ATP leakage.
  • Light-Activated Controls : Use a non-caged ATP to confirm assay functionality post-irradiation.
  • Scavenger Systems : Add ATP-consuming enzymes (e.g., apyrase) to quench background ATP .

Q. How does the trisodium salt formulation impact biochemical interactions compared to other ATP salts?

Basic Research Question
The trisodium salt increases aqueous solubility (~50 mM in H₂O) and reduces divalent cation chelation (vs. Mg-ATP), making it suitable for low-ionic-strength buffers. However, high sodium may interfere with Na⁺-sensitive systems (e.g., sodium-potassium pumps) .

Methodological Insight :

  • Counterion Replacement : Dialyze against MgCl₂ or KCl buffers to replace Na⁺ if required, followed by ultrafiltration to retain the compound .

Q. What are the key applications of this compound in studying ATP-dependent signaling pathways?

Advanced Research Question

  • Time-Resolved Kinase Activation : Photoactivate the compound in live cells to trigger synchronous kinase (e.g., PKA, PKC) cascades, monitored via FRET biosensors .
  • Neurotransmitter Release Studies : Uncage ATP in presynaptic terminals to study purinergic signaling kinetics .

Methodological Insight :

  • Two-Photon Excitation : Use pulsed IR lasers for spatially restricted ATP release in tissue slices .

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N6O15P3.3Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;;/q;3*+1/p-3/t9?,12-,14-,15-,18-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHGLQHFXDYKV-LLSCZPFRSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6Na3O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 2
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 3
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 4
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 5
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 6
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt

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